![molecular formula C24H29ClO6 B1261072 Chaetomugilin E](/img/structure/B1261072.png)
Chaetomugilin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetomugilin E is a natural product found in Mugil cephalus with data available.
Scientific Research Applications
Bioactive Properties and Potential Therapeutic Uses
Chaetomugilin E, along with other chaetomugilins, demonstrates a range of bioactivities, which are of significant interest in scientific research. These compounds are primarily derived from various species of the fungus Chaetomium.
Antiviral Activity : Chaetomugilins exhibit potential antiviral properties. For example, certain chaetomugilin derivatives have been evaluated for their antiviral potential against the SARS-CoV-2 protease using molecular docking studies and molecular dynamics simulations. Chaetovirdin D, closely related to chaetomugilins, showed highly negative docking scores, suggesting strong binding affinity to the viral protease (Omar, Mohamed, & Ibrahim, 2022).
Cytotoxic Activity : Chaetomugilins, including chaetomugilin E, have shown significant cytotoxic activities. They have been found to inhibit the growth of various human cancer cell lines. For instance, chaetomugilin I displayed selective cytotoxic activity against multiple human cancer cell lines (Muroga, Yamada, Numata, & Tanaka, 2009).
Allelopathic Activity : Chaetomugilins have also demonstrated potential in plant growth regulation. Certain derivatives have shown inhibitory effects on the growth of various herbaceous plant seeds, indicating potential allelopathic properties (Wang et al., 2017).
Antimicrobial Activity : Some chaetomugilin compounds have exhibited antimicrobial activities. They have been effective against bacteria such as Vibrio species and also showed anti-MRSA (methicillin-resistant Staphylococcus aureus) activities (Wang et al., 2018).
properties
Molecular Formula |
C24H29ClO6 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(1S,10S,12R,13R,14R,17R)-8-chloro-12-methoxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |
InChI |
InChI=1S/C24H29ClO6/c1-7-12(2)8-9-15-10-16-17(11-29-15)18-19-22(27)30-14(4)13(3)24(19,28-6)31-23(18,5)21(26)20(16)25/h8-14,18-19H,7H2,1-6H3/b9-8+/t12-,13+,14+,18+,19-,23-,24+/m0/s1 |
InChI Key |
XGXRGYADYVZCTF-OPLDBLFRSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)OC)C)C)C)Cl |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)OC)C)C)C)Cl |
synonyms |
chaetomugilin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.